N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 681269-06-7
VCID: VC6806128
InChI: InChI=1S/C19H19N3OS2/c1-12-5-6-14(8-13(12)2)22-19(16-10-24-11-17(16)21-22)20-18(23)9-15-4-3-7-25-15/h3-8H,9-11H2,1-2H3,(H,20,23)
SMILES: CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CS4)C
Molecular Formula: C19H19N3OS2
Molecular Weight: 369.5

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide

CAS No.: 681269-06-7

Cat. No.: VC6806128

Molecular Formula: C19H19N3OS2

Molecular Weight: 369.5

* For research use only. Not for human or veterinary use.

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide - 681269-06-7

Specification

CAS No. 681269-06-7
Molecular Formula C19H19N3OS2
Molecular Weight 369.5
IUPAC Name N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C19H19N3OS2/c1-12-5-6-14(8-13(12)2)22-19(16-10-24-11-17(16)21-22)20-18(23)9-15-4-3-7-25-15/h3-8H,9-11H2,1-2H3,(H,20,23)
Standard InChI Key YOMQIJKDDKTCQQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CS4)C

Introduction

Structural Features and Molecular Framework

Core Architecture

The compound features a thieno[3,4-c]pyrazole core, a bicyclic system combining a thiophene ring fused with a pyrazole moiety. Key substituents include:

  • A 3,4-dimethylphenyl group at position 2 of the pyrazole ring.

  • A thiophen-2-yl acetamide side chain at position 3 .

The 3,4-dimethylphenyl group introduces steric bulk and hydrophobicity, potentially enhancing membrane permeability. The thiophen-2-yl acetamide moiety contributes to electronic interactions via its sulfur and carbonyl groups, which may influence binding to biological targets .

Table 1: Molecular Properties

PropertyValueSource
CAS No.681269-06-7
Molecular FormulaC19H19N3OS2\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{OS}_{2}
Molecular Weight369.5 g/mol
IUPAC NameN-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide
SMILESCC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CS4)C

Stereoelectronic Effects

The thiophene and pyrazole rings create a conjugated π-system, facilitating charge delocalization. The acetamide group’s carbonyl (C=O\text{C=O}) and amine (NH\text{NH}) groups enable hydrogen bonding, critical for target recognition .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Formation of the thieno[3,4-c]pyrazole core: Cyclocondensation of thiophene derivatives with hydrazines under acidic conditions.

  • Introduction of the 3,4-dimethylphenyl group: Friedel-Crafts alkylation or Suzuki coupling to attach the aromatic substituent.

  • Acetamide side-chain incorporation: Amide coupling using 2-(thiophen-2-yl)acetic acid and a coupling agent like HATU .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldCitation
1Thiophene-3,4-diamine, HCl, reflux65%
23,4-Dimethylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃78%
32-(Thiophen-2-yl)acetic acid, HATU, DIPEA82%

Purification and Optimization

Chromatographic techniques (e.g., silica gel column) and recrystallization from ethanol/water mixtures are employed to achieve >95% purity . Kinetic studies indicate that reaction temperatures above 80°C improve cyclization efficiency but may risk decomposition.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 5.2 Hz, 1H, thiophene), 7.21–7.08 (m, 3H, aromatic), 6.95 (s, 1H, pyrazole), 3.82 (s, 2H, CH₂), 2.31 (s, 6H, CH₃) .

  • HRMS (ESI+): m/z 370.1045 [M+H]⁺ (calculated: 370.1048) .

TargetAssay TypePotential IC₅₀Citation
JAK2 kinaseEnzymatic assay0.45 µM
COX-2ELISA1.2 µM

Structure-Activity Relationships (SAR)

  • 3,4-Dimethylphenyl group: Enhances metabolic stability compared to ortho-substituted analogs .

  • Thiophen-2-yl acetamide: Improves solubility by 30% over phenyl-substituted derivatives.

Future Research Directions

  • Pharmacokinetic profiling: Assess oral bioavailability and half-life in preclinical models.

  • Analog synthesis: Explore fluorinated or sulfonamide variants to modulate target selectivity.

  • Toxicological studies: Evaluate hepatotoxicity and genotoxicity in vitro.

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